molecular formula C16H13NO3S B281073 N-(4-hydroxyphenyl)naphthalene-1-sulfonamide

N-(4-hydroxyphenyl)naphthalene-1-sulfonamide

Cat. No. B281073
M. Wt: 299.3 g/mol
InChI Key: UNYQJVDUBYREST-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)naphthalene-1-sulfonamide, also known as HNS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HNS is a sulfonamide derivative that has been synthesized and studied for its biological and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)naphthalene-1-sulfonamide is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting the activity of enzymes or proteins involved in various cellular processes. For example, N-(4-hydroxyphenyl)naphthalene-1-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)naphthalene-1-sulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-hydroxyphenyl)naphthalene-1-sulfonamide can inhibit the growth of cancer cells and bacteria. N-(4-hydroxyphenyl)naphthalene-1-sulfonamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-(4-hydroxyphenyl)naphthalene-1-sulfonamide has been shown to have an inhibitory effect on carbonic anhydrase activity, which may have implications for the treatment of diseases such as glaucoma.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-hydroxyphenyl)naphthalene-1-sulfonamide in lab experiments is its ease of synthesis. N-(4-hydroxyphenyl)naphthalene-1-sulfonamide can be synthesized in a laboratory setting with relative ease and a high purity level. In addition, N-(4-hydroxyphenyl)naphthalene-1-sulfonamide has been shown to have potent biological effects, making it a useful tool for studying various cellular processes. However, one limitation of using N-(4-hydroxyphenyl)naphthalene-1-sulfonamide in lab experiments is its potential toxicity. N-(4-hydroxyphenyl)naphthalene-1-sulfonamide has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain applications.

Future Directions

There are several future directions for the research of N-(4-hydroxyphenyl)naphthalene-1-sulfonamide. One potential direction is the development of N-(4-hydroxyphenyl)naphthalene-1-sulfonamide-based fluorescent probes for the detection of metal ions in biological samples. Another potential direction is the investigation of N-(4-hydroxyphenyl)naphthalene-1-sulfonamide as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases. Additionally, the mechanism of action of N-(4-hydroxyphenyl)naphthalene-1-sulfonamide is not fully understood, and further research is needed to elucidate its biological effects.

Scientific Research Applications

N-(4-hydroxyphenyl)naphthalene-1-sulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(4-hydroxyphenyl)naphthalene-1-sulfonamide has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. In material science, N-(4-hydroxyphenyl)naphthalene-1-sulfonamide has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, N-(4-hydroxyphenyl)naphthalene-1-sulfonamide has been used as a reagent for the determination of metal ions in complex matrices.

properties

Molecular Formula

C16H13NO3S

Molecular Weight

299.3 g/mol

IUPAC Name

N-(4-hydroxyphenyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C16H13NO3S/c18-14-10-8-13(9-11-14)17-21(19,20)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,17-18H

InChI Key

UNYQJVDUBYREST-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-aminophenol (4.5 g) in dioxane (20 ml) was added dropwise a solution of 1-naphthalenesulfonyl chloride (4.4 g) in dioxane (20 ml). The mixture was further stirred at room temperatue for 4.5 hours and poured into water. The precipitate was collected by filtration, recrystallized from ethanol and decolored with activated carbon to give N-(ρ-hydroxyphenyl)-1-naphthalenesulfonamide (4.2 g), mp 195-196° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
4.4 g
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reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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